9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is a complex organic compound characterized by its bicyclic structure, which includes both nitrogen and oxygen heteroatoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various pharmaceuticals. The compound's systematic name reflects its structural features, including the tert-butoxycarbonyl (Boc) protecting group and the bicyclic framework.
The compound can be sourced from various chemical suppliers and has been documented in several research articles and patents, highlighting its relevance in synthetic organic chemistry and pharmacology. Notably, it is associated with derivatives that exhibit biological activity, particularly in relation to orexin receptor antagonism, which is significant in treating sleep disorders and other conditions related to orexinergic dysfunctions .
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid falls under the classification of bicyclic compounds with heteroatoms. It can be categorized as a nitrogen-containing heterocycle due to the presence of nitrogen atoms within its bicyclic structure. Additionally, it serves as a derivative of bicyclo[3.3.1]nonane, a well-studied framework in organic synthesis.
The synthesis of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid typically involves multi-step synthetic routes that incorporate various organic reactions such as cyclization, acylation, and protection-deprotection strategies.
Technical Details:
The molecular structure of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid can be represented by its chemical formula . The structural formula indicates the presence of a bicyclic framework with specific stereochemistry at various centers.
Key structural data includes:
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid can undergo several types of chemical reactions:
Technical Details: Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity.
The mechanism of action for compounds derived from 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid relates primarily to their role as orexin receptor antagonists:
Research has indicated that certain derivatives exhibit high affinity for orexin receptors, suggesting their potential therapeutic applications in treating sleep disorders and related conditions .
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid has several applications in scientific research:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a valuable asset in medicinal chemistry research and development initiatives .
The 3-oxa-9-azabicyclo[3.3.1]nonane core represents a privileged scaffold in medicinal chemistry due to its structural resemblance to bioactive alkaloids and capacity for three-dimensional diversification. This bridged bicyclic system enforces defined stereochemistry and conformational rigidity, critical for precise target engagement. Derivatives of this scaffold exhibit significant therapeutic potential, exemplified by their role as potent and orally active GPR119 agonists for type 2 diabetes management. Optimization of syn-configured oxazabicyclo octane derivatives yielded compounds like 25a, demonstrating extreme potency in lowering blood glucose levels (0.1 mg/kg dose) via glucose-dependent insulin secretion [5]. The scaffold’s versatility extends to inhibitors targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in inflammatory responses. Rigid azabicyclic cores enable spatially optimized interactions with NAAA’s catalytic triad (Cys126, Arg142, Asp145), enhancing anti-inflammatory effects through palmitoylethanolamide (PEA) stabilization [7].
Table 1: Bioactive Azabicyclo[3.3.1]nonane Derivatives
Compound | Biological Target | Key Activity | Structural Feature |
---|---|---|---|
25a | GPR119 | Blood glucose reduction (EC₅₀ ~ nM range) | Syn-configured scaffold |
ARN19689 (50) | NAAA | Anti-inflammatory (IC₅₀ = 0.042 μM) | Pyrazole-sulfonamide appendage |
9-Boc-3-oxa-9-azanona-7-one | Synthetic intermediate | N/A | Ketone at C7 |
endo-7-Amino-9-Boc derivative | Synthetic intermediate | N/A | exo/endo-amine functionality |
The scaffold’s synthetic flexibility is evidenced by derivatives like 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS: 280761-97-9), which serves as a key precursor for introducing C7 substituents via carbonyl reduction or reductive amination [3]. Similarly, endo-7-amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane (CAS: 280762-03-0) provides a versatile handle for constructing amide/urea-based pharmacophores targeting neurological disorders [4]. The Boc group in these intermediates critically enables selective nitrogen functionalization while preserving the amine reactivity for downstream derivatization.
The tert-butoxycarbonyl (Boc) protecting group is indispensable for optimizing the pharmacokinetic stability of azabicyclic compounds. It primarily mitigates two liabilities:
Table 2: Boc Protection Effects on Pharmacokinetic Parameters
Property | Boc-Protected Compound | Unprotected Analog | Boc Advantage |
---|---|---|---|
Metabolic Stability | High (t₁/₂ > 120 min) | Moderate (t₁/₂ ~ 40 min) | Reduced oxidative deamination |
Membrane Permeability | logP ≈ 2.5 (calculated) | logP ≈ 1.8 (calculated) | Enhanced passive diffusion |
Acid Stability | Stable at pH ≥ 3 | Degrades below pH 5 | Oral bioavailability support |
Boc protection also modulates lipophilicity and passive diffusion. For instance, Boc-protected phenylalanine/tryptophan dipeptides exhibit enhanced membrane permeabilization against Gram-negative bacteria, disrupting biofilms at MIC₉₀ values of 230–400 μg/mL. Their self-assembly into fibrillar/spherical nanostructures further potentiates activity by promoting localized accumulation at bacterial membranes . This aligns with the logP values of Boc-azabicyclo derivatives (~2.5–3.5), which balance hydrophobicity for cell penetration without compromising aqueous solubility.
In azabicyclo[3.3.1]nonanes, the Boc group’s bulky tert-butyl moiety sterically shields the labile carbamate linkage while allowing controlled deprotection under acidic conditions (e.g., trifluoroacetic acid). This facilitates selective nitrogen derivatization in multistep syntheses, as demonstrated in GPR119 agonist development where Boc intermediates enabled late-stage introduction of sulfonamide or pyrazinyl groups [5] [7]. The resulting analogues maintained >80% metabolic stability in hepatocyte assays, underscoring the group’s utility in prolonging systemic exposure for target engagement.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0